molecular formula C9H14F3NO B13164306 5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol CAS No. 1251925-04-8

5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol

Cat. No.: B13164306
CAS No.: 1251925-04-8
M. Wt: 209.21 g/mol
InChI Key: OCSMNKFEZMIKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a trifluoromethyl group, and an octahydropentalen-2-ol backbone, making it a versatile molecule for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The amino group can be introduced via reductive amination, while the octahydropentalen-2-ol backbone is constructed through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reactions. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as trifluoromethylated amines, alcohols, and azides .

Scientific Research Applications

5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The octahydropentalen-2-ol backbone provides structural stability, ensuring the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol is unique due to its combination of an amino group, a trifluoromethyl group, and an octahydropentalen-2-ol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1251925-04-8

Molecular Formula

C9H14F3NO

Molecular Weight

209.21 g/mol

IUPAC Name

5-amino-2-(trifluoromethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ol

InChI

InChI=1S/C9H14F3NO/c10-9(11,12)8(14)3-5-1-7(13)2-6(5)4-8/h5-7,14H,1-4,13H2

InChI Key

OCSMNKFEZMIKBI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1CC(C2)(C(F)(F)F)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.